{1-[(Oxan-4-yl)methyl]piperidin-3-yl}methanol
Overview
Description
“{1-[(Oxan-4-yl)methyl]piperidin-3-yl}methanol” is a chemical compound with the IUPAC name piperidin-4-yl (tetrahydro-2H-pyran-4-yl)methanol hydrochloride . It has a molecular weight of 235.75 .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis Techniques : Compounds similar to "{1-[(Oxan-4-yl)methyl]piperidin-3-yl}methanol" have been synthesized through condensation reactions involving piperidin-4-yl]-diphenyl-methanol with different sulfonyl chlorides, using methylene dichloride as a solvent and triethylamine as a base. These synthesis processes are characterized by spectroscopic techniques and confirmed through X-ray crystallography (Girish et al., 2008), (Benakaprasad et al., 2007).
- Crystal Structures : The crystallographic analyses of these compounds reveal that the piperidine ring typically adopts a chair conformation. The structures exhibit inter- and intramolecular hydrogen bonding, contributing to their stability and influencing their chemical properties (Prasad et al., 2008).
Catalytic Applications
- Oxidative Cyclization : Certain derivatives, like cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, have been studied for their ability to catalyze oxidative cyclization reactions, which are crucial in organic synthesis. These complexes exhibit catalytic activity towards the cyclization of alkenols, producing significant yields of cyclic ethers (Dönges et al., 2014).
- Electrochemical Oxidation : Some research focuses on the indirect electrochemical oxidation of piperidin-4-ones, mediated by sodium halide-base systems. This method has been shown to lead to the formation of α-hydroxyketals, demonstrating potential applications in synthetic chemistry (Elinson et al., 2006).
NMR Spectroscopy Applications
- Structural Elucidation : The use of one- and two-dimensional NMR spectroscopy has been instrumental in the study of substituted piperidine derivatives, providing valuable insights into their stereostructural elucidation. This technique plays a critical role in understanding the chemical behavior and potential applications of such compounds (Cholli & Pennino, 1988).
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Mode of Action
Piperidine derivatives are known to interact with multiple receptors, which can lead to various biological and pharmacological activities .
Biochemical Pathways
It’s known that piperidine derivatives can influence a variety of biological activities, which suggests they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 116158 Da , which is within the optimal range for oral bioavailability in drug design.
Result of Action
Piperidine derivatives are known to have a broad spectrum of biological activities , suggesting that this compound could have diverse molecular and cellular effects.
Properties
IUPAC Name |
[1-(oxan-4-ylmethyl)piperidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c14-10-12-2-1-5-13(9-12)8-11-3-6-15-7-4-11/h11-12,14H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAKGEZTLZHDDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CCOCC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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